N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide
CAS No.: 847163-40-0
Cat. No.: VC7433035
Molecular Formula: C19H13N3O4S
Molecular Weight: 379.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847163-40-0 |
|---|---|
| Molecular Formula | C19H13N3O4S |
| Molecular Weight | 379.39 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C19H13N3O4S/c23-16(22-11-5-6-14-15(7-11)25-10-24-14)8-27-19-18-17(20-9-21-19)12-3-1-2-4-13(12)26-18/h1-7,9H,8,10H2,(H,22,23) |
| Standard InChI Key | CGNHLJDRKQJDBB-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54 |
Introduction
Structural Elucidation and Molecular Architecture
The target compound features a multi-ring system anchored by a central acetamide bridge. The 1,3-benzodioxol-5-yl group contributes an oxygen-rich aromatic system, while the benzofuro[3,2-d]pyrimidin-4-ylsulfanyl moiety introduces a fused heterocyclic framework with sulfur and nitrogen atoms. This combination creates a planar yet sterically hindered structure, as observed in related benzofuropyrimidine derivatives .
Core Framework and Substituent Effects
The benzofuropyrimidine system consists of a benzofuran fused to a pyrimidine ring, with the sulfanyl group (-S-) at position 4. This substitution pattern is critical for intra- and intermolecular interactions, particularly hypervalent sulfur-oxygen (S⋯O) contacts, which stabilize the molecule’s conformation . In analogs such as N-(1,3-benzodioxol-5-yl)-2-[(2-methylbenzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide (C20H15N3O4S), the methyl group at position 2 introduces steric bulk, slightly increasing molecular weight (393.42 g/mol) compared to the non-methylated derivative .
Comparative Molecular Properties
The following table summarizes key properties of structurally related compounds:
Theoretical calculations suggest moderate lipophilicity (logP ~2.5–3.0) for the target compound, aligning with its benzodioxole and sulfanyl groups .
Synthetic Pathways and Reaction Mechanisms
While no explicit synthesis of the target compound is documented, analogous routes for benzofuropyrimidine-acetamide derivatives provide a plausible blueprint.
Key Intermediate: Benzofuropyrimidin-4-ylsulfanyl Acetamides
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(2-methylbenzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves:
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Thiolation: Reacting 4-chlorobenzofuropyrimidine with thiourea to introduce the sulfanyl group.
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Acetamide Coupling: Treating the resulting thiol with chloroacetyl chloride, followed by reaction with 1,3-benzodioxol-5-amine.
For the target compound, omitting the methyl substituent would require starting with unsubstituted benzofuropyrimidine, though this may reduce yield due to increased reactivity at position 2 .
Challenges in Sulfanyl Group Incorporation
Hypervalent S⋯O interactions (2.6–2.7 Å) between the sulfanyl sulfur and acetamide oxygen are common in such structures, as seen in N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide . These interactions enforce a syn orientation, potentially complicating crystallization but enhancing thermal stability .
Physicochemical and Spectroscopic Characteristics
NMR and Mass Spectrometry
The 1H NMR spectrum of the methylated analog in DMSO-d6 reveals:
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A singlet at δ 2.50 ppm for the methyl group.
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Multiplets between δ 6.80–7.45 ppm for aromatic protons.
For the target compound, similar shifts are expected, with slight downfield displacements due to the absence of methyl electron-donating effects. High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 391.0783 (calculated for C19H13N3O4S) .
Thermal Stability and Crystallinity
Related acetamide derivatives exhibit melting points above 200°C, attributable to strong hydrogen-bonding networks. In N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide (CID 760826), the piperidine group enhances solubility but reduces crystallinity compared to sulfanyl analogs .
Supramolecular Interactions and Crystal Packing
Crystallographic studies of benzofuropyrimidine derivatives reveal two dominant interaction types:
Hydrogen Bonding
Centrosymmetric dimers form via N–H⋯N hydrogen bonds (2.8–3.0 Å), as observed in thiadiazole-acetamide hybrids . For the target compound, the acetamide NH likely participates in similar interactions, stabilizing dimeric units.
π-Stacking and van der Waals Forces
The planar benzofuropyrimidine system facilitates π-stacking (3.4–3.8 Å), while benzodioxole’s methoxy groups engage in C–H⋯O contacts, creating layered architectures .
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